(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid;hydrochloride
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Description
“(3S,4aS,8aS)-Decahydroisoquinolinecarboxylic Acid, Hydrochloride Salt” is a compound useful in organic synthesis . It has a molecular weight of 219.71 and a molecular formula of C10H18ClNO2 .
Molecular Structure Analysis
The IUPAC name of the compound is (3S)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid hydrochloride . The compound’s canonical SMILES notation is C1CCC2CNC(CC2C1)C(=O)O.Cl .Physical and Chemical Properties Analysis
The compound is an off-white solid . It is soluble in DMSO, methanol, and water . It has a melting point of over 80°C .Scientific Research Applications
Synthesis and Chemical Properties
Quinoxalines and Quinolines Reactivity : The study by Sarodnick et al. (1997) explores the reactions of quinoxalines and quinolines with hydroxybenzoic acids and their esters, resulting in products with ether and ester structures or structures containing both functionalities. This work provides a basis for understanding the chemical reactivity of quinoline derivatives, which could be applied to the synthesis and modification of the specified compound (Sarodnick, Hilfert, Kempter, & Kleinpeter, 1997).
Large-Scale Synthesis of Quinoline Derivatives : Bänziger et al. (2000) presented a practical and efficient large-scale synthesis method for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the feasibility of synthesizing complex quinoline derivatives for pharmaceutical purposes (Bänziger, Cercus, Stampfer, & Sunay, 2000).
Potential Biological and Pharmacological Applications
DNA Adducts and Carcinogenic Potential : Research on heterocyclic amines (HCAs) related to quinolines has shown these compounds form DNA adducts, which are critical for their mutagenic and carcinogenic properties. This highlights the importance of studying such interactions for potential cancer research applications (Schut & Snyderwine, 1999).
Anticancer Activity of Quinoline Derivatives : Bhatt et al. (2015) explored the synthesis and cytotoxic activity of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, showing significant anticancer activity. This suggests potential applications of quinoline derivatives in cancer therapy, with some compounds exhibiting greater potency than standard drugs like doxorubicin (Bhatt, Agrawal, & Patel, 2015).
Photophysical Properties and Applications : Padalkar and Sekar (2014) studied the photophysical behaviors of quinoline derivatives, showing dual emissions and large Stokes' shifts, which are significant for applications in materials science and photophysics. Such properties make quinoline derivatives candidates for fluorescent probes and sensors (Padalkar & Sekar, 2014).
Properties
IUPAC Name |
(4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)10-5-2-1-4-8(10)11-7-3-6-10;/h8,11H,1-7H2,(H,12,13);1H/t8-,10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJIEIKWRZHGHU-GNAZCLTHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCNC2C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCCN[C@H]2C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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